molecular formula C21H25N3O5S B2366435 N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide CAS No. 922093-47-8

N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide

Cat. No.: B2366435
CAS No.: 922093-47-8
M. Wt: 431.51
InChI Key: MPUAOBJOQMYYCP-UHFFFAOYSA-N
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Description

N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
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Biological Activity

N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzo[b][1,4]oxazepine ring system along with sulfamoyl and propionamide functional groups. The presence of these moieties suggests potential interactions with various biological targets.

Structural Formula

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H26N2O3S
Molecular Weight358.49 g/mol
CAS NumberNot available

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. In particular:

  • Mechanism of Action : The compound may inhibit bacterial growth by interfering with essential metabolic pathways.
  • Case Studies : In vitro studies have demonstrated significant inhibition of pathogens such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µM.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies:

  • Research Findings : A study showed that the compound reduced the production of pro-inflammatory cytokines in cell cultures.
  • Mechanism : It is hypothesized that the compound modulates NF-kB signaling pathways, leading to decreased inflammation.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties:

  • Cell Line Studies : Experiments using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induces apoptosis at higher concentrations (IC50 values around 25 µM).
  • Pathway Involvement : The mechanism appears to involve the activation of caspases and mitochondrial dysfunction.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineConcentration (µM)Effect
AntimicrobialStaphylococcus aureus10 - 50Growth inhibition
AntimicrobialEscherichia coli10 - 50Growth inhibition
Anti-inflammatoryHuman cell cultures25 - 100Cytokine reduction
AnticancerMCF-725Induces apoptosis
AnticancerHeLa25Induces apoptosis

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of oxazepine compounds against common bacterial strains. The results indicated a promising profile for compounds similar to this compound.
  • Inflammation Modulation Research : A dissertation explored the effects of sulfamoyl derivatives on inflammatory markers in macrophages. The findings suggested that these compounds could serve as therapeutic agents in treating chronic inflammatory diseases.

Properties

IUPAC Name

N-[4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-5-19(25)22-14-6-9-16(10-7-14)30(27,28)23-15-8-11-17-18(12-15)29-13-21(2,3)20(26)24(17)4/h6-12,23H,5,13H2,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUAOBJOQMYYCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.